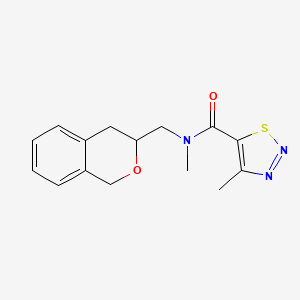![molecular formula C28H25F3N4O3S B2497228 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422278-82-8](/img/structure/B2497228.png)
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic pathways for compounds related to the specified chemical structure often involve multistep reactions, including condensation, cyclization, and substitution reactions. For instance, derivatives of quinazolinone and morpholine have been synthesized through reactions involving chloroacetyl chloride, morpholine, and substituted piperazines or through the Sonogashira cross-coupling reactions and Pummerer-type cyclization for related compounds (Temiz-Arpacı et al., 2005); (Toda et al., 2000). These methods highlight the complexity and specificity required in synthesizing quinazolinone derivatives, suggesting that a similar approach might be used for the target compound.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed through spectroscopic methods, including IR, NMR, and mass spectral data. These techniques provide detailed information on the molecular framework, functional groups, and substitution patterns, essential for understanding the chemical behavior of the compound (Durgadas et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions through the morpholine and quinazolinone moieties, which can participate in further chemical transformations. These include nucleophilic substitution reactions, potential for cross-coupling reactions, and the formation of various derivatives through modification at different positions on the quinazolinone ring (Bardiot et al., 2015).
Scientific Research Applications
Synthesis and Pharmacological Activities
Antimicrobial Activity : A study by Temiz-Arpacı et al. (2005) synthesized a series of novel compounds with structures incorporating morpholine and evaluated their antimicrobial activities. These compounds exhibited broad-spectrum activity against various strains of bacteria and yeasts, including Candida species, demonstrating their potential as antimicrobial agents (Özlem Temiz-Arpacı et al., 2005).
Antitumor Activity : Another study by Al-Suwaidan et al. (2016) focused on synthesizing 3-benzyl-substituted-4(3H)-quinazolinones and evaluating their in vitro antitumor activity. Some compounds showed significant broad-spectrum antitumor activity, highlighting the potential of similar quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Anticonvulsant Agents : Research by Amir et al. (2012) on benzothiazole derivatives having acetamido and carbothioamido pharmacophores indicated promising anticonvulsant properties. Specifically, morpholino derivatives were identified as potential leads for anticonvulsant drugs (M. Amir et al., 2012).
Analgesic and Anti-inflammatory Activities : The synthesis of new quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities were explored in a study by Alagarsamy et al. (2015). Among the synthesized compounds, one showed notable potency, suggesting the therapeutic potential of quinazolinyl acetamides in managing pain and inflammation (V. Alagarsamy et al., 2015).
Mechanism of Action
The mechanism of action would depend on the biological target of this compound. Quinazolinones are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific mechanism of action for this compound would need to be determined through biological testing.
properties
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O3S/c29-28(30,31)20-7-4-8-21(15-20)32-25(36)18-39-27-33-24-10-9-22(34-11-13-38-14-12-34)16-23(24)26(37)35(27)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFRPZUBCQVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

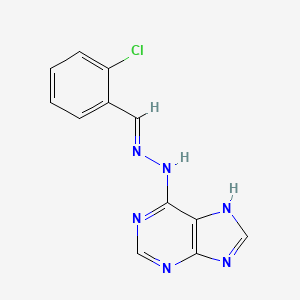
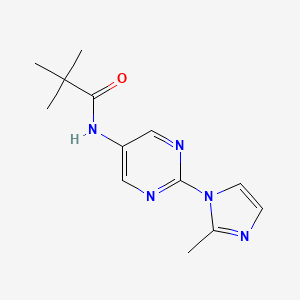
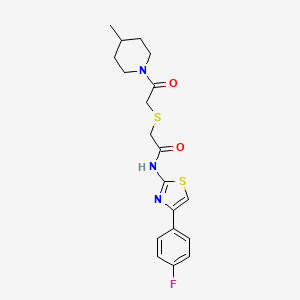

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)

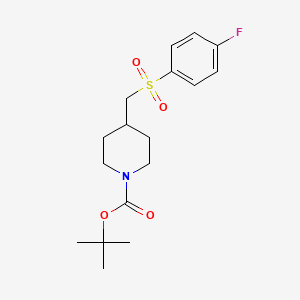
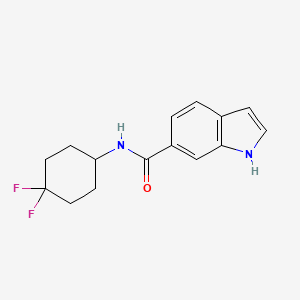
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)
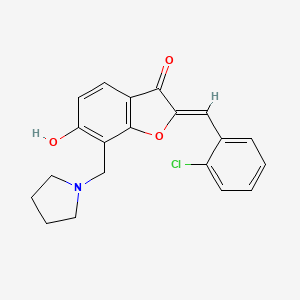
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
